

# objective response rate Lifirafenib combination advanced solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

[Get Quote](#)

## Objective Response Rate by Tumor Type

| Tumor Type                              | Patient Population                        | Confirmed Objective Response Rate (ORR)             | Key Mutations in Responders               |
|-----------------------------------------|-------------------------------------------|-----------------------------------------------------|-------------------------------------------|
| All Efficacy-Evaluative Patients        | 62 patients with various solid tumors [1] | 22.6% (14 of 62 patients) [2]                       | KRAS, NRAS, BRAF (V600E, fusions) [2] [1] |
| Low-Grade Serous Ovarian Cancer (LGSOC) | 17 patients [1]                           | ~59% (10 of 17 patients) [3] [1]                    | KRAS, NRAS, BRAF [2]                      |
| Endometrial Cancer                      | 4 patients [1]                            | 50% (2 of 4 patients) [3] [1]                       | BRAF fusion, KRAS mutation [3] [1]        |
| Non-Small Cell Lung Cancer (NSCLC)      | 11 patients [1]                           | ~18% (2 of 11 patients) [3] [1]                     | NRAS mutation, BRAF V600E [3] [1]         |
| Colorectal Cancer (CRC)                 | Not fully specified                       | No responses reported in 20 patients with KRAS/NRAS | KRAS/NRAS mutations [4]                   |

| Tumor Type | Patient Population | Confirmed Objective Response Rate (ORR)      | Key Mutations in Responders |
|------------|--------------------|----------------------------------------------|-----------------------------|
|            |                    | mutations from a prior monotherapy study [4] |                             |

## Experimental Protocol of the Key Study

The data in the table above comes from an ongoing **Phase 1b, open-label, dose-escalation and expansion study (NCT03905148)** [1].

- **Primary Objectives:** To evaluate the **safety, tolerability, and pharmacokinetics** of the combination, and to determine the **maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D)** [2] [1].
- **Study Design:**
  - **Part A (Dose-Escalation):** As of January 2023, 71 patients were treated across **9 different dose levels** to find the optimal dosing schedule [2] [1].
  - **Dosing Regimens:** Treatment was administered in 28-day cycles. The study explored various regimens, including continuous once-daily dosing, intermittent dosing (5 days on/2 days off), and lead-in dosing [2].
- **Patient Population:** Adults with **advanced or refractory solid tumors** harboring **RAS mutations, RAF mutations, or other MAPK pathway aberrations**. Patients had a median of 1 prior line of therapy [2].
- **Key Efficacy Endpoint: Objective Response Rate (ORR)**, which is the proportion of patients with a confirmed complete or partial response according to standard oncological criteria [2].

## Mechanism of Action & Signaling Pathway

The scientific rationale for this combination lies in vertically inhibiting the MAPK signaling pathway, a key driver of cell growth and survival in many cancers [1]. The following diagram illustrates how **lifirafenib** and mirdametinib work together to block this pathway.



[Click to download full resolution via product page](#)

**Diagram Explanation:** In many cancers, mutations (e.g., in RAS or BRAF) lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation [5]. This pathway normally involves a signaling cascade from RAS to RAF, to MEK, and finally to ERK. **Lifirafenib** inhibits RAF, particularly targeting RAF dimers that are crucial in RAS-mutant cancers, while **Mirdametinib** inhibits MEK downstream [2] [6]. This "vertical inhibition" strategy helps overcome resistance mechanisms like pathway reactivation that can occur with single-agent therapy [7] [6].

## Key Context for Researchers

- **Safety Profile:** The combination showed a manageable safety profile. The most common any-grade treatment-related adverse events were dermatitis acneiform (42.3%), fatigue (32.4%), and diarrhea (26.8%). The incidence of grade  $\geq 3$  adverse events leading to treatment discontinuation was low (5.6%) [2].
- **Overcoming Resistance:** This approach is designed to address limitations of first-generation BRAF inhibitors, which are ineffective in tumors with non-V600E BRAF mutations or KRAS/NRAS mutations, partly due to feedback loops and RAF dimer-mediated pathway reactivation [4] [7] [6].
- **Future Development:** Based on these results, the study has advanced to a **dose-expansion phase** (as of H2 2023), which will take a **tumor-agnostic approach** in a biomarker-selected population [2] [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. SpringWorks and BeiGene Present Clinical Data on Lifirafenib , in... [finance.yahoo.com]
2. Plus Mirdametinib Shows Tolerable Safety in BRAF/KRAS... Lifirafenib [targetedonc.com]
3. BeiGene unveils data from solid tumours combo therapy trial [clinicaltrialsarena.com]
4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pubmed.ncbi.nlm.nih.gov]
5. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]
6. BeiGene, SpringWorks to Study Therapy for Combination ... Advanced [genengnews.com]
7. A systematic analysis of signaling reactivation and drug ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [objective response rate Lifirafenib combination advanced solid tumors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533141#objective-response-rate-lifirafenib-combination-advanced-solid-tumors>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)